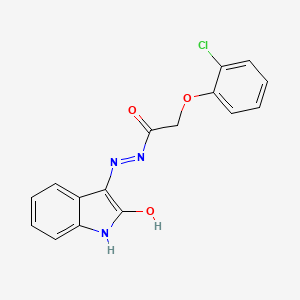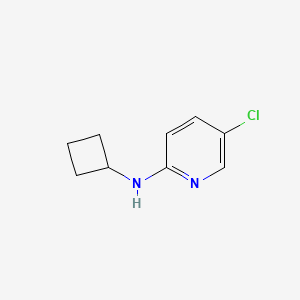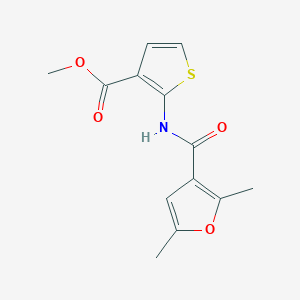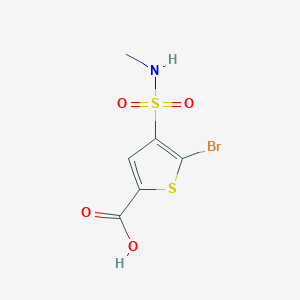
N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dental research due to its potential in the prevention and treatment of dental caries. This compound is a derivative of amorphous calcium phosphate (ACP), which is a mineral that is naturally present in teeth and bones. CPP-ACP has been shown to have a unique mechanism of action that allows it to remineralize and strengthen tooth enamel, making it a promising candidate for the development of new dental therapies.
Mécanisme D'action
N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide works by forming complexes with calcium and phosphate ions in the saliva and dental plaque, which helps to maintain a supersaturated state of calcium and phosphate ions in the oral environment. This promotes the remineralization of tooth enamel by providing a source of calcium and phosphate ions for the formation of hydroxyapatite crystals, which are the main component of tooth enamel. This compound also inhibits the growth of oral bacteria by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the oral environment. It can increase the pH of dental plaque, which helps to neutralize the acids produced by oral bacteria and prevent demineralization of tooth enamel. This compound can also increase the concentration of calcium and phosphate ions in saliva, which promotes the remineralization of tooth enamel. In addition, this compound has been shown to have anti-inflammatory and antibacterial properties, which can help to reduce the risk of oral infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a well-established mechanism of action that has been extensively studied. This compound is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of this compound in lab experiments. It can be difficult to control the concentration and distribution of this compound in the oral environment, which can affect its effectiveness. In addition, this compound may interact with other compounds in the oral environment, which can complicate the interpretation of experimental results.
Orientations Futures
There are several areas of future research that could be explored with regards to N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide. One potential direction is the development of new formulations of this compound that can be more effectively delivered to the oral environment. This could involve the use of novel drug delivery systems, such as nanoparticles or liposomes, to target this compound to specific areas of the mouth. Another area of future research is the investigation of the long-term effects of this compound on tooth enamel and oral health. This could involve longitudinal studies to track changes in tooth enamel over time, as well as studies to assess the impact of this compound on overall oral health and quality of life. Finally, further research is needed to explore the potential of this compound for the treatment of other dental conditions, such as periodontal disease and oral cancer.
Méthodes De Synthèse
N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method involves the reaction of 1-cyanocyclopentanecarboxylic acid with 2,6-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide has been extensively studied in the field of dental research, with numerous studies demonstrating its effectiveness in preventing and treating dental caries. It has been shown to remineralize tooth enamel, reduce the incidence of dental caries, and inhibit the growth of oral bacteria that contribute to tooth decay. This compound has also been investigated for its potential in the treatment of dentin hypersensitivity, a common dental problem characterized by sharp pain in response to hot, cold, or sweet stimuli.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O/c15-11-4-3-5-12(16)10(11)8-13(19)18-14(9-17)6-1-2-7-14/h3-5H,1-2,6-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLSVILSJNOKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2635728.png)






![3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2635741.png)




